3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a highly functionalized, electron-deficient aromatic building block characterized by a reactive para-sulfonyl chloride group and a sterically shielded, highly acidic phenolic hydroxyl group. In industrial and advanced laboratory procurement, it is primarily valued for its dual reactivity, allowing for the divergent synthesis of complex sulfonamides and sulfonate esters. The presence of the two electron-withdrawing chlorine atoms at the 3,5-positions significantly lowers the pKa of the phenol while increasing the electrophilicity of the sulfonyl chloride, making it a critical precursor for high-performance chemiluminescent oxalate esters and specialized pharmaceutical libraries .
Substituting this compound with the unsubstituted 4-hydroxybenzenesulfonyl chloride fails in advanced applications because the lack of the 3,5-dichloro motif raises the phenolic pKa by approximately 2–3 units, which severely degrades its efficacy as a leaving group in chemiluminescent formulations and alters the pharmacokinetic properties of derived drugs[1]. Furthermore, substituting with the structural isomer 3,5-dichloro-2-hydroxybenzenesulfonyl chloride introduces severe steric hindrance around the sulfonyl chloride group, drastically reducing coupling yields with bulky secondary amines during sulfonamide synthesis [2]. Procurement must strictly specify CAS 13432-81-0 to ensure both leaving-group acidity and unhindered electrophilic reactivity.
The 3,5-dichloro substitution strongly withdraws electron density from the phenolic oxygen, significantly lowering its pKa compared to unsubstituted analogs. When converted to oxalate esters, this heightened acidity translates to a highly stable phenoxide leaving group during activation with hydrogen peroxide, yielding substantially faster reaction kinetics and higher chemiluminescent intensity[1].
| Evidence Dimension | Phenolic pKa and leaving group ability |
| Target Compound Data | Highly acidic phenol (pKa < 7) enabling rapid peroxide activation |
| Comparator Or Baseline | 4-Hydroxybenzenesulfonyl chloride (pKa ~ 9-10) |
| Quantified Difference | ~2-3 unit pKa reduction, leading to significantly higher quantum yields in chemiluminescence |
| Conditions | Aqueous/organic peroxide activation assays |
Essential for buyers formulating high-intensity, rapid-onset chemiluminescent products where leaving group stability dictates light output.
Compared to its ortho-hydroxy isomer (3,5-dichloro-2-hydroxybenzenesulfonyl chloride), the para-sulfonyl group in CAS 13432-81-0 is spatially separated from the steric bulk of the ortho-chlorine atoms. This separation allows for unhindered nucleophilic attack by sterically demanding primary and secondary amines, maximizing sulfonamide conversion rates and minimizing unreacted starting material [1].
| Evidence Dimension | Steric accessibility of the sulfonyl chloride |
| Target Compound Data | Para-sulfonyl chloride allows high-yield coupling (>80%) |
| Comparator Or Baseline | 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride (ortho-sulfonyl chloride) |
| Quantified Difference | Substantially higher conversion rates with sterically demanding amines due to lack of adjacent bulky substituents |
| Conditions | Standard sulfonylation conditions (amine, base, organic solvent) |
Prevents costly yield losses and complex purification steps in the high-throughput synthesis of pharmaceutical libraries.
The synthesis and processability of this compound from 2,6-dichlorophenol requires a specific stoichiometric excess of chlorosulfonic acid. Because the phenolic hydroxyl group forms a strong hydrogen-bonded complex with the reagent, at least 4 equivalents of chlorosulfonic acid are required to drive the reaction past the sulfonic acid intermediate to the final sulfonyl chloride, unlike non-phenolic substrates which require significantly less reagent[1].
| Evidence Dimension | Reagent stoichiometry for complete conversion |
| Target Compound Data | ≥4 equivalents of chlorosulfonic acid required |
| Comparator Or Baseline | Non-phenolic substrates (e.g., chlorobenzene, requiring ~2-3 equivalents) |
| Quantified Difference | 1-2 additional equivalents of chlorosulfonic acid needed to overcome hydroxyl complexation |
| Conditions | Direct electrophilic chlorosulfonation of 2,6-dichlorophenol |
Critical for process chemists to ensure complete conversion and avoid stalling at the unreactive sulfonic acid intermediate during manufacturing scale-up.
As an electron-deficient sulfonyl chloride, 3,5-dichloro-4-hydroxybenzenesulfonyl chloride is highly sensitive to moisture. The electron-withdrawing chlorine atoms increase the electrophilicity of the sulfur center, making it more prone to rapid hydrolysis into 3,5-dichloro-4-hydroxybenzenesulfonic acid compared to electron-rich analogs, necessitating strict anhydrous handling .
| Evidence Dimension | Hydrolytic susceptibility |
| Target Compound Data | Rapid hydrolysis in aqueous environments or high humidity |
| Comparator Or Baseline | Electron-rich sulfonyl chlorides (e.g., toluenesulfonyl chloride) |
| Quantified Difference | Faster degradation kinetics in the presence of atmospheric moisture |
| Conditions | Ambient storage or aqueous workup |
Dictates strict anhydrous procurement, shipping, and storage requirements (e.g., inert gas, cold storage) to maintain >98% purity.
Procured for the synthesis of highly reactive oxalate esters (e.g., bis(2,4-dichloro-6-sulfamoylphenyl) oxalates) used in emergency lighting and commercial glow products, where the low pKa of the leaving group maximizes light output [1].
Serves as a versatile building block for sulfonamide-based drug candidates, including FKBP51/52 ligands and serotonin transporter modulators, where the 3,5-dichloro motif enhances target binding affinity and modulates physicochemical properties [2].
Utilized as a key intermediate for herbicides and pesticides, where the halogenated phenol moiety contributes to environmental stability and lipophilicity, similar to its role in pharmaceutical library design [2].
Acts as a reactive precursor for specialized dyes, leveraging the unhindered sulfonyl chloride for efficient attachment to chromophores, a reactivity profile shared with its chemiluminescent applications [1].
Corrosive